molecular formula C10H10BrNO2 B12535412 Methyl 1-(4-bromophenyl)aziridine-2-carboxylate CAS No. 866030-59-3

Methyl 1-(4-bromophenyl)aziridine-2-carboxylate

Cat. No.: B12535412
CAS No.: 866030-59-3
M. Wt: 256.10 g/mol
InChI Key: FOQIYFZPXZFOBS-UHFFFAOYSA-N
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Description

Methyl 1-(4-bromophenyl)aziridine-2-carboxylate is a compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom. This compound is notable for its high reactivity due to the strain in the aziridine ring. It has applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-bromophenyl)aziridine-2-carboxylate typically involves the reaction of 4-bromobenzylamine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the aziridine ring. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-bromophenyl)aziridine-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Ring Opening: Common nucleophiles include amines, alcohols, and thiols.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Nucleophilic Ring Opening: Produces a variety of amines, alcohols, and thiols depending on the nucleophile used.

    Oxidation: Forms oxides or hydroxylated products.

    Reduction: Results in the formation of amines.

Scientific Research Applications

Methyl 1-(4-bromophenyl)aziridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(4-bromophenyl)aziridine-2-carboxylate primarily involves the alkylation of nucleophilic sites in biological molecules. The strained aziridine ring is highly reactive and can open upon interaction with nucleophiles such as thiol groups in proteins, leading to the formation of covalent bonds. This alkylation can inhibit enzyme activity and disrupt protein function, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-methylbenzenesulfonyl)aziridine-2-carboxylate
  • Methyl (S)-(-)-N-Z-aziridine-2-carboxylate
  • Aziridine-2-carboxamide

Uniqueness

Methyl 1-(4-bromophenyl)aziridine-2-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

CAS No.

866030-59-3

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

methyl 1-(4-bromophenyl)aziridine-2-carboxylate

InChI

InChI=1S/C10H10BrNO2/c1-14-10(13)9-6-12(9)8-4-2-7(11)3-5-8/h2-5,9H,6H2,1H3

InChI Key

FOQIYFZPXZFOBS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN1C2=CC=C(C=C2)Br

Origin of Product

United States

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